5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3OS/c10-5-1-4(9(11,12)13)3-14-6(5)2-7-15-16-8(18)17-7/h1,3H,2H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXACWEKLVKKARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC2=NNC(=S)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Hydrazinolysis
- Starting from substituted aromatic acids or esters, esterification with ethanol yields ethyl esters.
- These esters undergo hydrazinolysis with hydrazine hydrate, typically at room temperature for several hours (e.g., 3 h), to form hydrazide intermediates.
Cyclization to 1,3,4-Oxadiazole-2-thiol
- The hydrazide intermediates react with carbon disulfide in the presence of potassium hydroxide or other bases in alcoholic solvents.
- The mixture is refluxed for extended periods (e.g., 6 h), during which hydrogen sulfide gas evolves, indicating ring closure to form the 1,3,4-oxadiazole-2-thiol core.
- Acidification of the reaction mixture precipitates the oxadiazole-2-thiol product, which can be purified by recrystallization.
Functionalization to Obtain the Target Compound
Alkylation/Substitution Reaction
- The thiol group on the oxadiazole ring is reactive and can be alkylated or substituted with electrophiles.
- A representative method involves reacting the oxadiazole-2-thiol intermediate with 1,2-dibromoethane or other alkyl halides in acetonitrile or DMF under reflux or room temperature.
- Anhydrous potassium carbonate or sodium hydride is used as a base to deprotonate the thiol, facilitating nucleophilic substitution.
- The reaction typically completes within minutes to a few hours, depending on the electrophile and conditions.
- Workup involves aqueous extraction, drying over anhydrous magnesium sulfate, and purification by column chromatography using petroleum ether/ethyl acetate mixtures.
Coupling with 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
- The final step couples the functionalized oxadiazole intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ol.
- This reaction is conducted in acetonitrile under reflux for approximately 1.5 hours.
- The product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, ^19F) and high-resolution mass spectrometry (HRMS).
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Time | Notes |
|---|---|---|---|---|
| Esterification | Ethanol, acid catalyst | Ethanol | Several hours | Formation of ethyl esters |
| Hydrazinolysis | Hydrazine hydrate (0.03 mol), room temp | Ethanol | ~3 hours | Formation of hydrazide intermediates |
| Cyclization to oxadiazole-2-thiol | Carbon disulfide (0.03 mol), KOH (0.03 mol), reflux | Ethanol | ~6 hours | Evolution of H2S, acidification to precipitate product |
| Alkylation/Substitution | 1,2-Dibromoethane, K2CO3, reflux | Acetonitrile | ~1 min to 1 h | Formation of alkylated intermediates |
| Coupling with pyridin-2-ol | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, reflux | Acetonitrile | ~1.5 hours | Final target compound synthesis |
Detailed Example from Literature
A detailed synthesis of a closely related compound, 2-((2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole, illustrates the process:
- Intermediates 5a–5v were prepared by reacting alkylated oxadiazole-2-thiol derivatives with 1,2-dibromoethane in acetonitrile under reflux for 1 hour.
- Subsequently, these intermediates were reacted with 3-chloro-5-(trifluoromethyl)pyridin-2-ol in acetonitrile under reflux for 1.5 hours.
- Purification by column chromatography yielded the target compounds.
- Characterization data for one such compound (6u) included:
| Spectroscopy | Data (δ, ppm) |
|---|---|
| ^1H NMR | 7.84 (s, 1H), 7.81 (s, 1H), 7.78 (d, J=7.4 Hz, 1H), 7.68 (d, J=2.3 Hz, 1H), 7.42–7.33 (m, 2H), 4.56 (t, J=6.5 Hz, 2H), 3.69 (t, J=6.5 Hz, 2H), 2.43 (s, 3H) |
| ^13C NMR | 166.45, 162.93, 158.35, 139.07, 136.39 (q, J=5.2 Hz), 133.62 (q, J=2.3 Hz), 132.83, 129.04, 127.41, 127.20, 123.87, 123.01, 122.56 (q, J=270.6 Hz), 109.32 (q, J=35.7 Hz), 50.74, 30.14, 21.32 |
| ^19F NMR | −62.16 |
| HRMS | Calculated: 416.04362 (M+H)+; Found: 416.04419 |
This confirms the successful synthesis and purity of the target compound.
Alternative and Supporting Synthetic Methods
- Other literature describes the synthesis of 1,3,4-oxadiazole-2-thiol derivatives via cyclization of hydrazides with carbon disulfide under basic conditions, followed by alkylation using alkyl halides in DMF with sodium hydride or lithium hydride as bases.
- The use of potassium hydroxide and carbon disulfide in ethanol under reflux is a common and reliable method for forming the oxadiazole-2-thiol ring.
- Alkylation reactions are generally performed at room temperature or under reflux, depending on the reactivity of the electrophile, and monitored by thin-layer chromatography (TLC) for completion.
- Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures, with ratios adjusted to optimize separation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Esterification | Aromatic acid + ethanol + acid catalyst | Ethyl ester intermediate |
| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol, room temp | Hydrazide intermediate |
| 3 | Cyclization | Carbon disulfide, KOH, ethanol, reflux | 1,3,4-Oxadiazole-2-thiol |
| 4 | Alkylation/Substitution | Alkyl halide (e.g., 1,2-dibromoethane), base (K2CO3 or NaH), acetonitrile or DMF, reflux or RT | Alkylated oxadiazole intermediate |
| 5 | Coupling | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, acetonitrile, reflux | Target compound 5-[[3-chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol |
Chemical Reactions Analysis
Types of Reactions
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group on the pyridyl ring can be reduced to an amine.
Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted pyridyl derivatives .
Scientific Research Applications
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole-2-thiol Derivatives
The following table compares key structural and functional attributes of the target compound with its analogs:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and chloro (Cl) groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, compound 4u (86% yield) showed potent Rho/Myocar inhibition, likely due to CF₃ improving lipophilicity .
- Sulfur Reactivity: The thiol (-SH) group enables nucleophilic substitution reactions, facilitating derivatization. In 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, -SH contributes to antioxidant activity (89.3% H₂O₂ scavenging) via radical quenching .
- Pyridyl vs. Phenyl Moieties : The target compound’s pyridyl group may offer enhanced solubility and hydrogen-bonding capacity compared to phenyl analogs like 4n or 4u , which could influence pharmacokinetics .
Biological Activity
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₉H₅ClF₃N₃OS
- Molecular Weight : 295.67 g/mol
- CAS Number : 1987078-26-1
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of the 1,3,4-oxadiazole ring system demonstrate significant antibacterial activity, particularly against Gram-positive bacteria.
Key Findings:
- Antibacterial Efficacy : Compounds derived from the oxadiazole core have shown better activity against species such as Bacillus cereus, Bacillus thuringiensis, and Staphylococcus aureus compared to Gram-negative bacteria like Escherichia coli .
- Mechanism of Action : The presence of the oxadiazole moiety enhances lipophilicity, facilitating cellular uptake and targeting key bacterial enzymes, such as thymidylate synthase (TS), critical for DNA synthesis .
- Case Study : In a study by Dhumal et al. (2016), compounds containing the oxadiazole ring were tested for their ability to inhibit Mycobacterium bovis BCG, showing promising results in both active and dormant states .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines.
Key Findings:
- Cytotoxic Effects : Studies have demonstrated that this compound exhibits moderate to good cytotoxicity against liver carcinoma cell lines (HUH7), with IC50 values comparable to or better than standard chemotherapeutics like 5-Fluorouracil .
- Cell Line Studies : In vitro studies indicated that compounds related to this structure showed significant activity against HCT116 and MCF7 cancer cell lines. For instance, certain derivatives had IC50 values as low as 10.1 µM against HUH7 cells .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of critical enzymes involved in cell proliferation and survival pathways. Molecular docking studies revealed strong binding affinities to target proteins associated with tumor growth .
Summary of Biological Activities
Q & A
Q. Characterization Workflow
- HPLC Purity Analysis : Use reverse-phase C18 columns with acetonitrile/water gradients. Retention times for oxadiazole-thiol derivatives typically range 6.49–7.69 min (). Adjust pH to 2.5–3.0 to stabilize the thiol group .
- NMR Interpretation : Key signals include:
- ¹H NMR : Pyridyl protons at δ 7.6–8.2 ppm; methylene (-CH₂-) bridges at δ 3.3–3.7 ppm (triplet, J = 7.1–7.4 Hz) .
- ¹³C NMR : Oxadiazole C-2 at δ 160–165 ppm; CF₃ groups at δ 118–122 ppm (q, J = 269–275 Hz) .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Q. Structure-Activity Relationship (SAR) Strategies
- Docking Studies : Use Mcule 1-Click Docking or COACH to predict interactions with targets like protein tyrosine kinase 2-β. For example, the trifluoromethyl group enhances hydrophobic interactions with glutathione reductase’s active site .
- QSAR Modeling : Correlate substituent electronegativity (e.g., -Cl, -CF₃) with antioxidant EC₅₀ values. Derivatives with para-substituted electron-withdrawing groups show higher radical scavenging .
What methodologies are used to evaluate the compound’s antioxidant potential in vitro?
Q. Experimental Design
- Assay Selection :
- Controls : Use ascorbic acid (water-soluble) and BHT (lipid-soluble) as standards. Normalize activity to % inhibition relative to controls .
How can researchers optimize reaction conditions to minimize by-products during alkylation?
Q. Advanced Synthesis Optimization
- By-Product Mitigation :
- Temperature Control : Maintain <40°C to prevent oxidation of the thiol group to disulfides .
- Catalyst Screening : Replace K₂CO₃ with milder bases (e.g., NaHCO₃) for sensitive substrates .
- Monitoring : Use TLC (silica gel, hexane/EtOAc 7:3) to track reaction progress. Isolate intermediates via column chromatography if necessary .
What are the key considerations for validating the compound’s stability under storage conditions?
Q. Stability Protocol
- Storage : Store at -20°C under inert atmosphere (N₂/Ar) to prevent thiol oxidation .
- Accelerated Degradation Studies :
How does the presence of a trifluoromethyl group influence metabolic pathways in biological studies?
Q. Metabolic Profiling
Q. Tables for Key Data
| Derivative | Substituent | Yield (%) | HPLC Retention (min) | EC₅₀ (mg/mL) |
|---|---|---|---|---|
| 4w | 2-Cl,4-CF₃-C₆H₃ | 59 | 7.75 | 0.89 (DPPH) |
| 4u | 4-CF₃-C₆H₄ | 86 | 7.69 | 0.45 (H₂O₂) |
| 4j | 2,4-Cl₂-C₆H₃ | 85 | 7.94 | 0.72 (NO) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
